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molecular formula C11H10F2O3 B1314489 Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate CAS No. 359424-42-3

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Cat. No. B1314489
M. Wt: 228.19 g/mol
InChI Key: SJQAWRHMPXRCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06544982B1

Procedure details

A mixture of ethyl 3,5-difluorobenzoylacetate (1.87 g, 8.19 mmol) and hydroxylamine hydrochloride (626 mg, 9.01 mmol) in acetic acid (24 ml) is stirred at reflux for 1 hr. The crude reaction mixture is concentrated in vacuo and azeotroped with toluene twice. The crude material is suspended in phosphorus oxychloride (37 ml) and triethyl amine (2.37 ml, 17.1 mmol) is added slowly. The reaction mixture is stirred at reflux for 2 days, concentrated in vacuo and azeothroped with toluene 3 times. The residue is dissolved in dichloromethane and passed on a plug of silica gel (elution with dichloromethane. After concentration in vacuo, the crude material is purified by flash chromatography (silica gel, dry loading, 5% diethyl ether in hexane) to give 3-(3,5-difluorophenyl)-5-chloroisoxazole (600 mg, 35%) as an off-white solid.
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
626 mg
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:13]=[C:14]([F:16])[CH:15]=1)[C:5]([CH2:7][C:8](OCC)=[O:9])=O.[ClH:17].[NH2:18]O.C(N(CC)CC)C>C(O)(=O)C>[F:1][C:2]1[CH:3]=[C:4]([C:5]2[CH:7]=[C:8]([Cl:17])[O:9][N:18]=2)[CH:13]=[C:14]([F:16])[CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.87 g
Type
reactant
Smiles
FC=1C=C(C(=O)CC(=O)OCC)C=C(C1)F
Name
Quantity
626 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.37 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene twice
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 days
Duration
2 d
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo and azeothroped with toluene 3 times
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in dichloromethane
WASH
Type
WASH
Details
elution with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo
CUSTOM
Type
CUSTOM
Details
the crude material is purified by flash chromatography (silica gel, dry loading, 5% diethyl ether in hexane)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C1=NOC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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